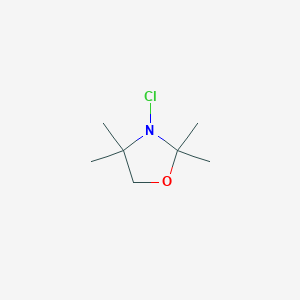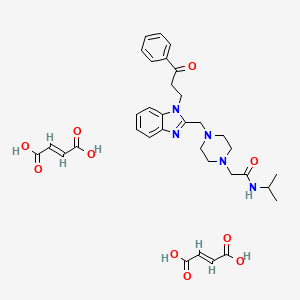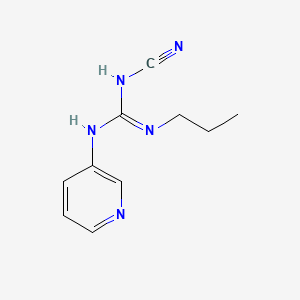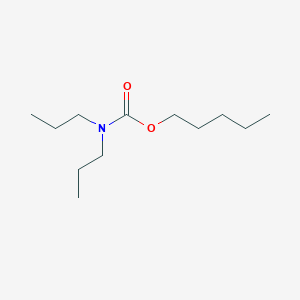
Carbamic acid, dipropyl-, pentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, dipropyl-, pentyl ester is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is known for its stability and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid, dipropyl-, pentyl ester can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. The most versatile method involves reacting an acid chloride with an alcohol in the presence of a base to form the ester . Another method includes the reaction of carboxylic acids with alcohols in the presence of an acid catalyst, typically concentrated sulfuric acid .
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of phosgene or its derivatives. The reaction between phosgene and an alcohol can produce the desired ester. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, dipropyl-, pentyl ester undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.
Hydrolysis: This reaction can be catalyzed by either an acid or a base.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Esters can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis: Uses bases like sodium hydroxide or potassium hydroxide.
Reduction: Involves reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Produces carboxylic acids and alcohols.
Reduction: Yields primary alcohols.
Substitution: Forms various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, dipropyl-, pentyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines and amino acids.
Medicine: Utilized in drug design and medicinal chemistry as a structural motif in therapeutic agents.
Industry: Applied in the production of pesticides, fungicides, and herbicides.
Wirkmechanismus
The mechanism of action of carbamic acid, dipropyl-, pentyl ester involves its ability to form stable carbamate linkages. This stability is due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety, which imposes conformational restrictions . The compound can participate in hydrogen bonding through the carboxyl group and the backbone NH, making it effective in modulating biological properties and interactions with target enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, dipropyl-, pentyl ester can be compared with other carbamates such as:
Carbamic acid, methyl-, ethyl ester: Similar in structure but with different alkyl groups, leading to variations in reactivity and stability.
Carbamic acid, phenyl-, methyl ester: Contains an aromatic ring, which can influence its chemical properties and applications.
Carbamic acid, butyl-, ethyl ester: Another carbamate with different alkyl groups, affecting its use in various applications.
The uniqueness of this compound lies in its specific alkyl groups, which provide distinct chemical and physical properties, making it suitable for particular applications in research and industry.
Eigenschaften
CAS-Nummer |
59453-93-9 |
|---|---|
Molekularformel |
C12H25NO2 |
Molekulargewicht |
215.33 g/mol |
IUPAC-Name |
pentyl N,N-dipropylcarbamate |
InChI |
InChI=1S/C12H25NO2/c1-4-7-8-11-15-12(14)13(9-5-2)10-6-3/h4-11H2,1-3H3 |
InChI-Schlüssel |
ZQHUHMXZXAUXCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)N(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


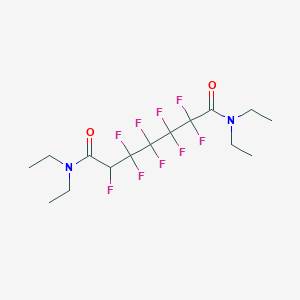
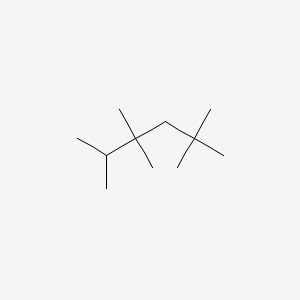
![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)

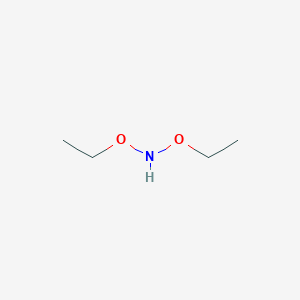
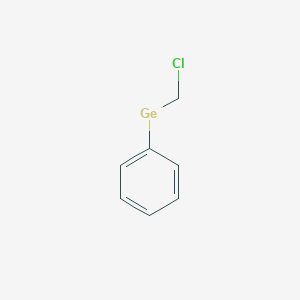

![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
